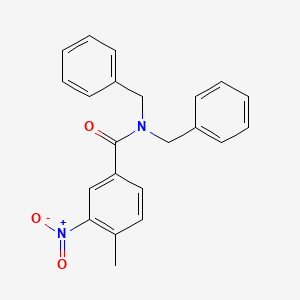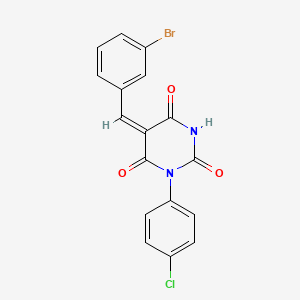![molecular formula C13H14N2O3 B6011193 3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)
3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopamine-producing neurons in the brain. This property of MPTP has made it an important tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons.
作用机制
MPTP is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The selective degeneration of dopaminergic neurons in the substantia nigra induced by MPTP leads to a reduction in dopamine levels in the striatum, which is associated with the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. In addition, MPTP has been shown to induce oxidative stress and inflammation in the brain, which are thought to contribute to the neurodegeneration observed in Parkinson's disease.
实验室实验的优点和局限性
The advantages of using MPTP in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease in humans. This makes MPTP an important tool for studying the mechanisms underlying the disease and for testing potential therapeutic interventions. However, the use of MPTP in animal models has some limitations, including the fact that it does not fully replicate the complexity of the disease in humans and that the doses used to induce neurodegeneration may not be directly translatable to human exposure.
未来方向
There are several future directions for research on MPTP and its role in Parkinson's disease. One area of interest is the identification of biomarkers that can be used to diagnose the disease earlier and monitor its progression. Another area of interest is the development of neuroprotective therapies that can prevent or slow the degeneration of dopaminergic neurons in the substantia nigra. Finally, there is a need for further research on the long-term effects of MPTP exposure, particularly in humans, to better understand its potential risks and limitations as a tool for studying Parkinson's disease.
合成方法
MPTP is synthesized by the condensation of 1-methyl-4-phenylpyridinium iodide (MPP+) with the amino acid proline. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as methanol or ethanol.
科学研究应用
MPTP has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease. In animal models, MPTP has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum. This mimics the pathology of Parkinson's disease in humans, where the loss of dopaminergic neurons in the substantia nigra is a hallmark of the disease.
属性
IUPAC Name |
3-hydroxy-4-[(4-methoxyphenyl)methyliminomethyl]-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-10-4-2-9(3-5-10)6-14-7-11-12(16)8-15-13(11)17/h2-5,7,16H,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNOJRWSUMNPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B6011126.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6011214.png)